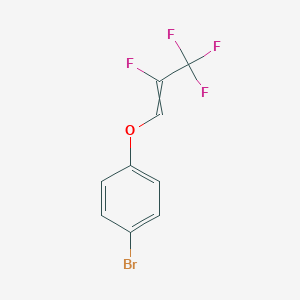![molecular formula C27H39BO3Si B13708127 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol is a complex organic compound that features both boron and silicon atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol typically involves multiple steps, including the formation of the boron and silicon-containing moieties. Common synthetic routes may involve:
Borylation reactions: Using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Silicon incorporation: Utilizing tri(propan-2-yl)silyl chloride in the presence of a base.
Coupling reactions: Employing cross-coupling techniques such as Suzuki-Miyaura coupling to link the boron and silicon-containing fragments to the naphthalene core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions could target the boron or silicon moieties, potentially altering their oxidation states.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the boron/silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe in biological assays to study cellular processes.
Industry
Electronics: Possible use in the fabrication of electronic components due to its conductive properties.
Coatings: Application in the development of specialized coatings with unique chemical resistance or adhesion properties.
作用机制
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol exerts its effects would depend on its specific application. For example:
Catalysis: It may act by coordinating to a metal center, facilitating the formation or breaking of chemical bonds.
Biological Activity: The compound could interact with specific proteins or enzymes, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A simpler boron-containing compound with similar reactivity.
5-(Tri(propan-2-yl)silylethynyl)naphthalene-2-ol: A silicon-containing analogue without the boron moiety.
Uniqueness
The combination of boron and silicon within the same molecule, along with the naphthalene core, gives 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol unique properties that are not found in simpler analogues. This uniqueness can be leveraged in various scientific and industrial applications.
属性
分子式 |
C27H39BO3Si |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H39BO3Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(29)17-24(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20,29H,1-10H3 |
InChI 键 |
ZNJRNVRWHMUJOU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)


![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)

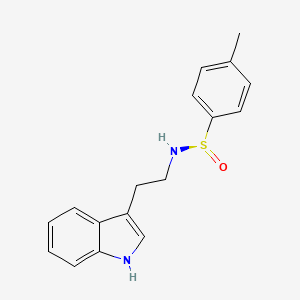
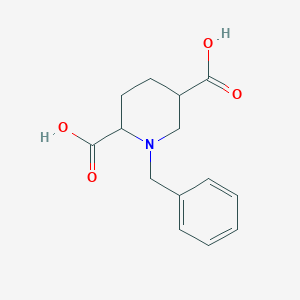


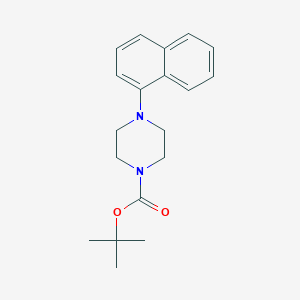
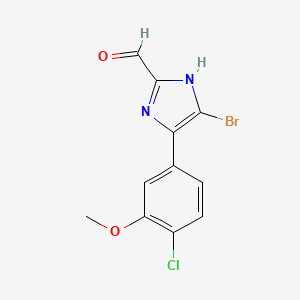
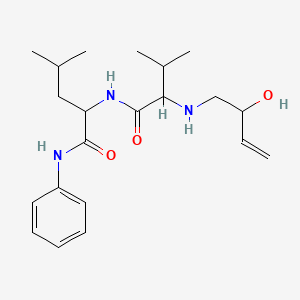
![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
